A Comprehensive Technical Guide to 25CN-NBOH: A Highly Selective 5-HT2A Receptor Agonist
A Comprehensive Technical Guide to 25CN-NBOH: A Highly Selective 5-HT2A Receptor Agonist
Executive Summary: This document provides an in-depth technical overview of N-(2-hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine (25CN-NBOH), a potent and highly selective serotonin 2A (5-HT2A) receptor agonist. Since its initial description in 2011 and subsequent characterization, 25CN-NBOH has emerged as a critical tool for researchers in neuroscience and pharmacology. Its unique pharmacological profile, characterized by high binding affinity and significant selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, allows for the precise investigation of 5-HT2A-mediated physiological and pathological processes. This guide details the history, synthesis, physicochemical properties, detailed pharmacology, and experimental protocols associated with 25CN-NBOH, serving as a vital resource for professionals in drug development and scientific research.
Introduction: The Quest for 5-HT2A Selectivity
The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor, is a key target in the central nervous system, implicated in a vast array of processes including cognition, mood, and perception. Classical psychedelic compounds, such as psilocybin and LSD, exert their profound effects primarily through agonist activity at this receptor.[1][2] However, these compounds are notoriously non-selective, interacting with a wide range of other receptors, which complicates the attribution of specific effects to 5-HT2A receptor activation alone.[3]
This lack of selectivity spurred the development of more precise chemical tools. The journey began with the phenethylamine class of psychedelics (the 2C-X family), derived from the naturally occurring alkaloid mescaline.[4][5][6] A significant breakthrough occurred with the discovery that N-benzyl substitution of these phenethylamines could dramatically enhance both binding affinity and functional activity at 5-HT2A receptors.[3] This led to the development of the NBOMe series and subsequently the NBOH (N-hydroxybenzyl) series, which generally showed improved selectivity.[3][7] Within this chemical space, 25CN-NBOH was developed as a pinnacle of this effort, offering one of the highest selectivities for the 5-HT2A receptor to date.[1][4][8]
Discovery, Synthesis, and Physicochemical Properties
Genesis and Initial Reporting
25CN-NBOH was first developed and described in the scientific literature in 2011 by a team at the University of Copenhagen led by Martin Hansen.[8] Its remarkable selectivity and potency as a 5-HT2A agonist were further detailed in subsequent publications in 2014, establishing it as a valuable research tool.[1][2][8][9] The rationale behind its design was to combine the N-(2-hydroxybenzyl) moiety, known to confer high 5-HT2A affinity, with a 4-cyano substituent on the phenethylamine ring, a feature previously observed to enhance selectivity.[10]
Chemical Synthesis
The synthesis of 25CN-NBOH has been refined over the years to improve scalability and efficiency.[1][2] A common and improved route starts from the commercially available 2,5-dimethoxyphenethylamine (2C-H). The core of the synthesis involves the preparation of the 4-cyano-2,5-dimethoxyphenethylamine (2C-CN) intermediate, followed by a reductive amination with salicylaldehyde to attach the N-(2-hydroxybenzyl) group.
This protocol is based on the scalable synthesis developed by Kristensen et al.[1][2][11]
-
Preparation of 2C-CN (precursor): The precursor 4-cyano-2,5-dimethoxyphenethylamine (2C-CN) is synthesized from 2,5-dimethoxyphenethylamine (2C-H) through a multi-step process involving formylation, cyanation, and reduction.[2][11]
-
Reductive Amination:
-
To a suspension of 2C-CN hydrochloride (1 equivalent) and triethylamine (Et3N, 1.0 equivalent) in ethanol (EtOH), add salicylaldehyde (1.1 equivalents).[12]
-
Stir the mixture at room temperature for 1.5 hours.
-
Cool the reaction to 0 °C and add sodium borohydride (NaBH4) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 1.2 hours.[11]
-
-
Workup and Purification:
-
Quench the reaction with water and extract the aqueous phase with dichloromethane (DCM).
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield 25CN-NBOH free base.
-
-
Salt Formation:
-
Dissolve the purified free base in methanol (MeOH).
-
Pass gaseous HCl through the solution to precipitate the hydrochloride salt.
-
Collect the crystalline solid by filtration.[2]
-
Physicochemical Properties
The hydrochloride salt of 25CN-NBOH is a stable, crystalline solid.[11][13] Key properties are crucial for its application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C18H20N2O3 · HCl | [14] |
| Molecular Weight | 348.82 g/mol | [14] |
| Melting Point | 219.0 ± 0.1 °C | [11] |
| Aqueous Solubility (HCl salt) | 8.5 ± 0.3 mg/mL in pure water | [11][13] |
| Stability | Stable in aqueous solution at room temperature for at least 1 month | [8][13] |
| Permeability (Papp) | 29 x 10-6 cm/s (high in vitro permeability) | [15][16] |
An important structural feature is a potential intramolecular hydrogen bond, which may contribute to its high membrane permeability and ability to cross the blood-brain barrier.[8][11]
Detailed Pharmacological Profile
25CN-NBOH's value as a research tool is defined by its potent and selective interaction with the 5-HT2A receptor.
Receptor Binding and Functional Activity
25CN-NBOH is a potent agonist at the human 5-HT2A receptor.[14] Its high affinity is demonstrated by low nanomolar Ki values in radioligand binding assays. Crucially, it exhibits substantial selectivity over the other 5-HT2 receptor subtypes, 5-HT2B and 5-HT2C.[15][16][17]
While there is some variability across different studies and assay conditions, the selectivity for 5-HT2A is consistently reported to be significant.[8][15] For example, studies have shown 5-HT2A/5-HT2C selectivity ratios ranging from 30- to 180-fold and a 5-HT2A/5-HT2B selectivity of approximately 54-fold in functional assays like inositol phosphate and calcium mobilization assays.[15][16]
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity Ratio (vs. 5-HT2A) |
| 5-HT2A | ~1.3 | ~2.1 | - |
| 5-HT2B | ~60.7 (46x) | - | ~54x |
| 5-HT2C | ~132 (100x) | - | ~30-180x |
| Note: Values are aggregated from multiple sources and represent typical reported figures.[8][14][15][16] Exact values can vary based on the specific assay used.[15] |
Furthermore, broad off-target screening has shown that 25CN-NBOH has weak or no activity at a wide range of other receptors and transporters, underscoring its specificity.[15][16] It also displays a benign acute cellular toxicological profile in screenings.[15][16]
Signaling Pathway
As a 5-HT2A agonist, 25CN-NBOH activates the canonical Gq/11 signaling pathway. Upon binding to the receptor, it induces a conformational change that activates the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
In Vivo Pharmacology and Pharmacokinetics
Animal studies have confirmed that 25CN-NBOH is behaviorally active. In mice, it induces the head-twitch response (HTR), a classic behavioral proxy for 5-HT2A receptor activation.[17] It has been proposed as a superior research tool compared to the classic agonist DOI due to its higher selectivity and favorable pharmacokinetic properties.[16]
Pharmacokinetic studies have shown that 25CN-NBOH rapidly penetrates the blood-brain barrier.[15][16] Following subcutaneous administration in mice, it reaches significant concentrations in both plasma and the brain within 15 minutes, indicating high bioavailability and low efflux by transporters like P-glycoprotein.[15][16]
Applications in Research and Legal Status
Utility as a Research Tool
The high selectivity of 25CN-NBOH makes it an invaluable tool for dissecting the specific roles of the 5-HT2A receptor in the brain.[8] It allows researchers to study 5-HT2A-mediated effects on neural circuits, behavior, and cognitive processes with minimal confounding activity at other receptors.[8] A tritiated version ([3H]25CN-NBOH) has also been developed, serving as a selective radioligand for receptor binding and autoradiography studies.[8][17]
Legal Status
As a potent psychoactive substance and analog of controlled phenethylamines, 25CN-NBOH is regulated in many jurisdictions. In the United Kingdom, it is classified as a Class A drug under the N-benzylphenethylamine catch-all clause.[8][10][18] It is also a controlled substance in Canada and illegal in Hungary.[8][18] In the United States, while not explicitly scheduled at the federal level, it could be considered a controlled substance analog if intended for human consumption.[8] Researchers must ensure compliance with all local and national regulations regarding its acquisition and use.
Conclusion
25CN-NBOH represents a significant advancement in the field of serotonergic research. Its development was a rational step in a long-standing effort to create highly selective ligands for the 5-HT2A receptor. With its potent agonist activity, robust selectivity, and favorable pharmacokinetic profile, it stands as a premier chemical tool for investigating the complex roles of the 5-HT2A receptor in health and disease. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.
References
-
Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics, 361(3), 441-453. [Link]
-
Halberstadt, A. L., et al. (2020). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. Neuropharmacology, 172, 108083. [Link]
-
Wikipedia. (2024). 25CN-NBOH. [Link]
-
Rossebø, A. G., et al. (2026). Improved synthesis and physicochemical characterization of the selective serotonin 2A receptor agonist 25CN-NBOH. Beilstein Journal of Organic Chemistry, 22(1), 175-184. [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]
-
Wikipedia. (2024). 25C-NBOH. [Link]
-
PsychonautWiki. (n.d.). 25CN-NBOH. [Link]
-
Märcher-Rørsted, E., et al. (2021). An Improved, Scalable Synthesis of the Selective Serotonin 2A Receptor Agonist 25CN-NBOH. Thieme Chemistry. [Link]
-
Glatfelter, G. C., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 65(19), 13211-13226. [Link]
-
ResearchGate. (n.d.). Synthetic overview for synthesis of 25CN-NBOH. [Link]
-
Halberstadt, A. L., et al. (2019). DARK Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience, 10(12), 4663-4674. [Link]
-
Wikipedia. (2024). 25B-NBOMe. [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Publications. [Link]
-
Pires, R. F., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. MDPI. [Link]
-
Halberstadt, A. L., et al. (2019). DARK Classics in Chemical Neuroscience: NBOMes. ACS Publications. [Link]
-
Machado, Y., et al. (2019). Identification of new NBOH drugs in seized blotter papers: 25B-NBOH, 25C-NBOH, and 25E-NBOH. Forensic Toxicology, 37(2), 475-483. [Link]
Sources
- 1. Synthese des selektiven Serotonin-2A-Rezeptoragonisten 25CN-NBOH - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. medbox.iiab.me [medbox.iiab.me]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Improved synthesis and physicochemical characterization of the selective serotonin 2A receptor agonist 25CN-NBOH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. axonmedchem.com [axonmedchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 25C-NBOH - Wikipedia [en.wikipedia.org]
